molecular formula C19H14FN3O2 B2833373 N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436201-36-3

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2833373
CAS No.: 1436201-36-3
M. Wt: 335.338
InChI Key: SLCGHBSFXRDZEB-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H14FN3O2 and its molecular weight is 335.338. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones are a class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, and Mycobacterium tuberculosis. These compounds have demonstrated bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without evidence of rapid resistance development (Zurenko et al., 1996).

Antimalarial Activity

Research on related compounds has found increasing antimalarial potency correlated with decreasing size and electron donation of phenyl ring substituents. Studies have demonstrated excellent activity against resistant strains of parasites, encouraging clinical trials in humans (Werbel et al., 1986).

Anticancer Agents

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigation of their anticancer activity have been conducted. Certain compounds showed high selectivity and significant apoptosis induction against lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).

PET Imaging for Neuroinflammation

Novel radiotracers for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brain have been developed. These radiotracers, with a [18F]fluorobenzene ring, showed high in vitro binding affinities for TSPO and moderate lipophilicities. Their stability and imaging potential suggest their usefulness in visualizing TSPO in neuroinflammation models (Fujinaga et al., 2018).

Anti-inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity, with some compounds showing comparable activity to standard treatments (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-16-9-5-4-8-15(16)17(12-21)22-19(24)11-14-10-18(25-23-14)13-6-2-1-3-7-13/h1-10,17H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGHBSFXRDZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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